molecular formula C21H30N2O3S B11300304 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide

Cat. No.: B11300304
M. Wt: 390.5 g/mol
InChI Key: XPZCVSVZABYNRI-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide, also known by its chemical formula C20H27NO3S, is a complex organic compound. Let’s break down its structure:

  • The core structure consists of a pyrrole ring (1H-pyrrol-2-yl) with substituents attached.
  • The 4,5-dimethyl group is positioned on the pyrrole ring.
  • The 4-methylphenyl group (also called a tolyl group) is attached via a sulfonyl (SO2) linkage.
  • The 2-methylpropyl group (isobutyl group) is connected to the nitrogen atom of the pyrrole ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of 4,5-dimethyl-3-(4-methylphenylsulfonyl)-1H-pyrrole-2-carbaldehyde with an appropriate amine (such as isobutylamine) under suitable conditions. The reaction typically occurs in an organic solvent (e.g., dichloromethane or tetrahydrofuran) and may require the use of a base (e.g., triethylamine) to facilitate the condensation.

Industrial Production: The industrial production of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide involves scaling up the synthetic process. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

    Substitution: The 4-methylphenylsulfonyl group can be substituted with other functional groups.

    Common Reagents: Reagents like sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly used.

    Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding amine.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: It could serve as a potential drug candidate due to its unique structure and potential biological activity.

    Chemistry: Researchers study its reactivity and explore novel reactions involving its functional groups.

    Industry: It may have applications in materials science or as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. its molecular targets likely involve interactions with enzymes, receptors, or cellular pathways. Further studies are needed to elucidate its effects.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}butanamide with structurally related molecules to understand its uniqueness and potential advantages.

Properties

Molecular Formula

C21H30N2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-(2-methylpropyl)pyrrol-2-yl]butanamide

InChI

InChI=1S/C21H30N2O3S/c1-7-8-19(24)22-21-20(16(5)17(6)23(21)13-14(2)3)27(25,26)18-11-9-15(4)10-12-18/h9-12,14H,7-8,13H2,1-6H3,(H,22,24)

InChI Key

XPZCVSVZABYNRI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CC(C)C)C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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